Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate
Overview
Description
Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate is an organic compound with the molecular formula C17H24O2 It is a methyl ester derivative of cyclohexanecarboxylic acid, featuring a phenylpropyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Cyclohexanecarboxylic acid+MethanolAcid catalystMethyl 1-(3-phenylpropyl)cyclohexanecarboxylate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The phenylpropyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexanecarboxylic acid is reacted with 3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanecarboxylic acid or cyclohexanone.
Reduction: Formation of cyclohexanemethanol.
Substitution: Formation of amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenylpropyl group may contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohexanecarboxylate: Lacks the phenylpropyl group, resulting in different chemical and biological properties.
Cyclohexanecarboxylic acid: The parent acid of the ester, with different reactivity and solubility.
3-Phenylpropyl cyclohexanecarboxylate: Similar structure but without the methyl ester group.
Uniqueness
Methyl 1-(3-phenylpropyl)cyclohexanecarboxylate is unique due to the presence of both the phenylpropyl and methyl ester groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl 1-(3-phenylpropyl)cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-19-16(18)17(12-6-3-7-13-17)14-8-11-15-9-4-2-5-10-15/h2,4-5,9-10H,3,6-8,11-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNXFPDHSVYILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)CCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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